Navigating the Physicochemical Landscape of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine: A Technical Guide
Navigating the Physicochemical Landscape of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the physical and chemical properties of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine, a substituted pyrimidine of significant interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related structural analogs to project its physicochemical profile. By analyzing the properties of precursors and similar compounds, we offer a robust framework for its handling, characterization, and utilization in research and development. This guide includes projected data, detailed analytical methodologies, and safety protocols, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in nucleic acids and its ability to act as a versatile pharmacophore. The specific substitutions on the pyrimidine ring dictate the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity. 4-Chloro-6-isopropylamino-2-methylthiopyrimidine is a compound of interest due to its potential as an intermediate in the synthesis of targeted therapeutics. The chloro-, isopropylamino-, and methylthio- moieties each contribute unique steric and electronic features that can be exploited for molecular recognition by biological targets. Understanding the fundamental physical properties of this compound is paramount for its effective application in synthetic chemistry and drug design.
Physicochemical Properties: A Comparative Analysis
Direct, experimentally determined physical properties for 4-Chloro-6-isopropylamino-2-methylthiopyrimidine are not readily found in scientific literature. However, we can infer a likely profile by examining the properties of its close structural analogs. The following table presents data for related compounds, which will serve as a basis for our analysis.
| Property | 4-Chloro-6-methyl-2-(methylthio)pyrimidine | 4-Amino-6-chloro-2-(methylthio)pyrimidine | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | 4-Chloro-2-methylthiopyrimidine |
| CAS Number | 17119-73-2 | 1005-38-5 | Not available | 89466-42-2[1] | 49844-90-8[2] |
| Molecular Formula | C₆H₇ClN₂S | C₅H₆ClN₃S | C₇H₉ClN₂OS | C₆H₇ClN₂OS[1] | C₅H₅ClN₂S[2] |
| Molecular Weight | 174.65 g/mol | 175.64 g/mol | 204.67 g/mol | 190.65 g/mol [1] | 160.62 g/mol [3] |
| Appearance | White to almost white powder to lump[4] | White crystals[5] | Colorless needles[6] | Not specified | Liquid[3] |
| Melting Point | 38 - 42 °C[4] | 128 - 136 °C[5] | 59 - 60 °C[6] | 38 - 39 °C[1] | -2 °C[3] |
| Boiling Point | 147 °C at 32 mmHg[4] | 338.7±22.0 °C (Predicted)[7] | Not available | 288 °C[1] | 139 - 140 °C at 36 mmHg[3] |
| Solubility | Chloroform (Sparingly), Methanol (Slightly)[8] | Not specified | Not specified | Not specified | Not specified |
| Storage | 2 - 8 °C[4] | 0 - 8 °C[5] | Not specified | Inert gas at 2-8°C[1] | Not specified |
Expert Analysis and Projection for 4-Chloro-6-isopropylamino-2-methylthiopyrimidine:
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Molecular Formula and Weight: C₈H₁₂ClN₃S; Molecular Weight: 217.72 g/mol .
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Appearance: Likely a solid at room temperature, possibly crystalline, with a color ranging from white to off-white or pale yellow.
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Melting Point: The presence of the isopropylamino group, which can participate in hydrogen bonding, would likely lead to a higher melting point compared to the methyl-substituted analog (38-42 °C). However, the bulky isopropyl group might disrupt crystal packing compared to the amino-substituted analog (128-136 °C). A reasonable estimate would place the melting point in the range of 80-120 °C.
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Boiling Point: The boiling point is expected to be higher than that of the methyl-substituted analog due to the increased molecular weight and potential for hydrogen bonding.
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Solubility: Similar to its analogs, it is expected to have limited solubility in water and better solubility in organic solvents like chloroform, dichloromethane, and methanol.
Synthesis and Reaction Chemistry
The synthesis of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine would likely proceed via nucleophilic aromatic substitution on a di-chlorinated pyrimidine precursor. A plausible synthetic route is outlined below.
Proposed Synthesis Workflow
Caption: Figure 1: Proposed Synthesis of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine
Experimental Protocol: A General Procedure
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Reaction Setup: To a solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a base, for example triethylamine (1.2 eq).
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Nucleophilic Addition: Add isopropylamine (1.1 eq) dropwise to the stirred solution at room temperature.
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Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Purification: Redissolve the residue in a suitable organic solvent like dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 4-Chloro-6-isopropylamino-2-methylthiopyrimidine.[6]
Analytical Characterization
A comprehensive analytical workflow is essential for the structural confirmation and purity assessment of the synthesized compound.
Analytical Workflow Diagram
Caption: Figure 2: Analytical Workflow for Characterization
Expected Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the CH), the methylthio group (a singlet), and the aromatic proton on the pyrimidine ring (a singlet). The NH proton may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrimidine ring, the methylthio carbon, and the two carbons of the isopropyl group.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will likely show absorption bands corresponding to N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (in the 1400-1600 cm⁻¹ region), and C-Cl stretching (typically below 800 cm⁻¹).
Safety and Handling
While a specific safety data sheet (SDS) for 4-Chloro-6-isopropylamino-2-methylthiopyrimidine is not available, the handling precautions should be based on the known hazards of structurally similar chloro- and amino-pyrimidines.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Wash hands thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
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First Aid Measures:
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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In case of skin contact: Wash with plenty of soap and water.
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If inhaled: Remove person to fresh air and keep comfortable for breathing.
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Storage: Store in a well-ventilated place. Keep the container tightly closed and refrigerated.
Conclusion
This technical guide provides a comprehensive overview of the anticipated physical properties, synthesis, characterization, and safe handling of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine. By leveraging data from analogous compounds, we have constructed a detailed and scientifically grounded resource for researchers. This information is intended to facilitate the inclusion of this promising building block in drug discovery and development programs. As with any new compound, it is imperative that all handling and experimental work be conducted with the utmost care and in accordance with institutional safety protocols.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-methylthiopyrimidine. Retrieved from [Link]
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MDPI. (2020). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molecules, 25(15), 3481. Retrieved from [Link]
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NIST. (n.d.). 4-Pyrimidinamine, 6-chloro-2-(methylthio)-. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-Chloro-6-(methylthio)pyrimidine. Retrieved from [Link]
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Arkat USA. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 213-228. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]
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